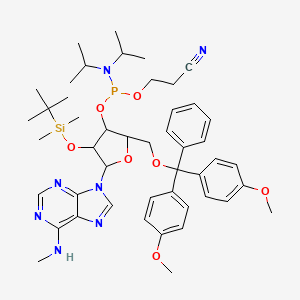

N6-Me-rACEphosphoramidite

Description

Significance of Chemical Modifications in Nucleic Acids for Biological Studies

Chemical modifications to nucleic acids, both DNA and RNA, are not mere decorations but play a crucial role in regulating the flow of genetic information. nih.gov These modifications, often in the form of methylation, can alter the chemical signature of the nucleobases, affecting their base-pairing properties, reactivity, and recognition by proteins. nih.govmdpi.com In doing so, they add a critical layer of regulation to gene expression. nih.gov The ability to introduce specific chemical modifications into synthetic nucleic acids allows researchers to probe these biological processes with high precision. nih.gov Such modified oligonucleotides are invaluable tools for investigating gene function, developing antisense therapies, and constructing nucleic acid-based nanostructures. nih.govmdpi.com

Overview of Phosphoramidite (B1245037) Chemistry in Oligonucleotide Synthesis Methodologies

The chemical synthesis of DNA and RNA oligonucleotides is predominantly achieved through the phosphoramidite method, a highly efficient and automated process. twistbioscience.comwikipedia.org This solid-phase synthesis technique involves the sequential addition of nucleoside phosphoramidites, which are modified nucleosides, to a growing oligonucleotide chain attached to a solid support. twistbioscience.comwikipedia.org The process consists of a four-step cycle: detritylation (removal of a protecting group), coupling (addition of the next phosphoramidite), capping (blocking of unreacted chains), and oxidation (stabilization of the newly formed linkage). sigmaaldrich.combiosearchtech.com This method's simplicity and high efficiency have made it the gold standard for producing custom oligonucleotides up to 200 base pairs in length. twistbioscience.com

Contextualization of N6-Methyladenosine (m6A) as a Prominent RNA Modification

Among the more than 170 known chemical modifications in RNA, N6-methyladenosine (m6A) is the most prevalent and extensively studied internal modification in the messenger RNA (mRNA) of most eukaryotes. nih.govxiahepublishing.comidtdna.com First identified in the 1970s, m6A is a dynamic and reversible modification that plays a pivotal role in nearly all aspects of RNA metabolism, including splicing, nuclear export, stability, and translation. nih.govidtdna.comcancerbiomed.org The installation and removal of the methyl group are tightly regulated by specific enzymes known as "writers" (methyltransferases) and "erasers" (demethylases), while its biological effects are mediated by "reader" proteins that recognize and bind to the m6A-containing RNA. nih.govcancerbiomed.org The dysregulation of m6A modification has been linked to various human diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. cancerbiomed.orgfrontiersin.orgmdpi.comnih.gov

Role of N6-Me-rACEphosphoramidite in Facilitating m6A-Modified Nucleic Acid Synthesis

Research Findings on this compound and m6A

| Category | Finding |

| Synthesis Compatibility | N6-Me-A-CE Phosphoramidite is compatible with various RNA synthesis and deprotection methods, including UltraMild and AMA procedures. glenresearch.com |

| Protecting Groups | To prevent branching during synthesis, the N6-Me-dA is offered with acetyl protection when using DCI as an activator. biosearchtech.com |

| Biological Significance of m6A | m6A modification is crucial for cell viability and development and has been associated with mRNA localization, structure, stability, splicing, and translation. idtdna.com |

| Enzymatic Regulation | The m6A modification is dynamically regulated by methyltransferases ("writers"), demethylases ("erasers"), and recognized by "reader" proteins. cancerbiomed.orgfrontiersin.org |

| Disease Association | Abnormal m6A levels are strongly associated with the initiation and progression of various cancers and other diseases. cancerbiomed.org |

Properties

Molecular Formula |

C47H64N7O7PSi |

|---|---|

Molecular Weight |

898.1 g/mol |

IUPAC Name |

3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-[6-(methylamino)purin-9-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |

InChI |

InChI=1S/C47H64N7O7PSi/c1-32(2)54(33(3)4)62(58-28-16-27-48)60-41-39(59-45(42(41)61-63(11,12)46(5,6)7)53-31-52-40-43(49-8)50-30-51-44(40)53)29-57-47(34-17-14-13-15-18-34,35-19-23-37(55-9)24-20-35)36-21-25-38(56-10)26-22-36/h13-15,17-26,30-33,39,41-42,45H,16,28-29H2,1-12H3,(H,49,50,51) |

InChI Key |

GPLFLRPEMRRWIR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=NC3=C(N=CN=C32)NC)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |

Origin of Product |

United States |

Incorporation of N6 Me Racephosphoramidite into Oligonucleotides and Nucleic Acid Constructs

Solid-Phase Oligonucleotide Synthesis Utilizing N6-Methyladenosine Phosphoramidites

Solid-phase oligonucleotide synthesis using the phosphoramidite (B1245037) method is a cyclical process that allows for the stepwise addition of nucleotide monomers to a growing chain attached to a solid support, such as controlled pore glass (CPG). The incorporation of an N6-methyladenosine residue is achieved by using a specially prepared N6-methyladenosine phosphoramidite in the desired cycle.

The standard synthesis cycle consists of four main steps:

De-blocking (Detritylation): The 5'-hydroxyl group of the support-bound nucleoside is deprotected by treatment with a mild acid, typically trichloroacetic acid (TCA) in dichloromethane. This exposes the 5'-hydroxyl for the subsequent coupling reaction.

Coupling: The N6-methyladenosine phosphoramidite, activated by a weak acid like 1H-tetrazole or a derivative such as 5-(ethylthio)-1H-tetrazole (ETT) or dicyanoimidazole (DCI), is added. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the support-bound chain, forming a phosphite (B83602) triester linkage. To avoid potential side reactions like chain branching when using potent activators like DCI, the N6-methyladenosine phosphoramidite is often supplied with an additional protecting group (e.g., acetyl) on the N6-amino group. glenresearch.combiosearchtech.com

Capping: To prevent unreacted 5'-hydroxyl groups from participating in subsequent cycles, they are permanently blocked or "capped." This is typically done using a mixture of acetic anhydride (B1165640) and 1-methylimidazole.

Oxidation: The unstable phosphite triester linkage is oxidized to a more stable pentavalent phosphate (B84403) triester using an oxidizing agent, commonly an iodine solution in the presence of water and pyridine. atdbio.com

This four-step cycle is repeated for each nucleotide to be added to the sequence. The N6-methyladenosine phosphoramidite is simply inserted into the synthesis protocol at the appropriate step to achieve site-specific incorporation.

Site-Specific Introduction of N6-Methyladenosine Residues into Nucleic Acid Sequences

The phosphoramidite method is the cornerstone for the site-specific introduction of modified nucleosides like N6-methyladenosine (m6A) into both DNA and RNA sequences. By programming the automated DNA/RNA synthesizer, the N6-methyladenosine phosphoramidite building block can be delivered for coupling at any desired position in the oligonucleotide chain. This precise control is fundamental for studying the structural and functional effects of m6A modification. nih.gov

The efficiency of site-specific incorporation depends on the quality of the phosphoramidite and the optimization of coupling conditions. Research has focused on developing robust synthetic routes to produce high-purity, stable N6-methyladenosine phosphoramidites. nih.govmedchemexpress.com The ability to place m6A at a single, defined location allows researchers to create custom RNA probes, substrates for enzyme assays, and therapeutic oligonucleotides to investigate the roles of m6A reader, writer, and eraser proteins. nih.govacs.org

Synthesis of N6-Methyladenosine-Containing RNA Oligonucleotides

The synthesis of RNA oligonucleotides containing m6A requires a phosphoramidite building block with protection on the 5'-hydroxyl, the 2'-hydroxyl, and the exocyclic amine, in addition to the phosphoramidite group at the 3'-hydroxyl.

A common synthetic strategy for an N6-methyladenosine RNA phosphoramidite starts from adenosine (B11128) and involves several key steps:

Protection of Sugar Hydroxyls: The 3' and 5' hydroxyl groups are often protected simultaneously using a silylating agent like 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (B32465) (Markiewicz reagent), which selectively reacts with the primary 5'-OH and the secondary 3'-OH, leaving the 2'-OH free for subsequent modification.

Protection of 2'-Hydroxyl: The 2'-hydroxyl group is protected with a group that is stable during synthesis but can be removed at the end without degrading the RNA. Common protecting groups include t-butyldimethylsilyl (TBDMS).

N6-Methylation: The exocyclic N6-amino group is methylated. This can be a challenging step, as methylation can also occur at the N1 position. Strategies often involve protecting the N6-amino group with a transient group, followed by methylation and deprotection.

5'-Hydroxyl Deprotection and DMT Addition: The 5'-silyl protecting group is selectively removed, and the acid-labile 4,4'-dimethoxytrityl (DMT) group is added to protect the 5'-hydroxyl. The DMT group is removed at the start of each synthesis cycle on the automated synthesizer.

Phosphitylation: The final step is the introduction of the phosphoramidite moiety at the 3'-hydroxyl position. This is typically achieved by reacting the nucleoside with 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite in the presence of a mild base like diisopropylethylamine (DIPEA). nih.gov

The resulting phosphoramidite, for example, 5'-O-DMT-N6-methyl-2'-O-TBDMS-adenosine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite , is then ready for use in solid-phase RNA synthesis.

Table 1: Protecting Groups in N6-Methyladenosine RNA Phosphoramidite Synthesis

| Functional Group | Protecting Group | Purpose |

|---|---|---|

| 5'-Hydroxyl | DMT (Dimethoxytrityl) | Acid-labile; removed before each coupling step in synthesis. |

| 2'-Hydroxyl | TBDMS (tert-Butyldimethylsilyl) | Base-labile; stable to acid and synthesis conditions, removed post-synthesis. |

| Exocyclic Amine (N6) | None or Acetyl (Ac) | The methyl group is part of the final structure. An additional acetyl group may be used to prevent side reactions. glenresearch.com |

Synthesis of N6-Methyladenosine-Containing DNA Oligonucleotides

The synthesis of DNA oligonucleotides containing N6-methyl-2'-deoxyadenosine (m6dA) is simpler than its RNA counterpart due to the absence of the 2'-hydroxyl group. The phosphoramidite building block, 5'-O-DMT-N6-methyl-2'-deoxyadenosine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite , is synthesized from 2'-deoxyadenosine.

The synthesis generally involves:

Protection of the N6-amino group: Often, the synthesis starts with a commercially available N6-protected deoxyadenosine, or the protection is performed first. However, for m6dA, the N6 position is already methylated. To prevent side reactions, particularly when using strong activators, the N6-methylamino group can be further protected, for instance, with an acetyl group. glenresearch.com

5'-Hydroxyl Protection: The 5'-hydroxyl group is protected with the DMT group.

Phosphitylation: The 3'-hydroxyl group is reacted with a phosphitylating agent, such as 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite, to yield the final phosphoramidite monomer. medchemexpress.com

This m6dA phosphoramidite can be directly incorporated into standard DNA synthesis protocols without any changes to the coupling method. biosearchtech.com

Table 2: Comparison of RNA vs. DNA N6-Methyladenosine Phosphoramidite Synthesis

| Feature | N6-Me-rA Phosphoramidite (RNA) | N6-Me-dA Phosphoramidite (DNA) |

|---|---|---|

| Starting Material | Adenosine | 2'-Deoxyadenosine |

| 2'-OH Protection | Required (e.g., TBDMS, TOM, rACE) | Not applicable |

| Synthesis Complexity | Higher, due to the need for orthogonal 2'-OH protection and deprotection | Lower |

| Final Amidite | Contains 2'-OH protecting group | Lacks 2'-OH protecting group |

Post-Synthetic Modification Approaches for N6-Alkyladenosines in Oligomers

An alternative to the direct incorporation of modified phosphoramidites is the post-synthetic modification of a precursor oligonucleotide. This approach involves synthesizing an oligonucleotide containing a reactive precursor nucleoside, which is then converted to the desired modified nucleoside after the chain assembly is complete but before cleavage from the solid support.

For the synthesis of N6-alkyladenosines, a common method involves using a precursor oligomer containing a nucleoside with a good leaving group at the 6-position of the purine (B94841) ring. atdbio.comdicp.ac.cn

Precursor Synthesis: An oligonucleotide is synthesized using a phosphoramidite of a precursor nucleoside, such as 6-chloropurine (B14466) riboside or 6-methylthiopurine riboside. acs.org

Activation (if necessary): In some cases, the leaving group must be activated. For example, a 6-methylthiopurine can be oxidized to a more reactive methylsulfone group. acs.org

Nucleophilic Substitution: The support-bound oligonucleotide is then treated with an amine (e.g., methylamine (B109427) for m6A) which displaces the leaving group at the C6 position to form the N6-alkyladenosine derivative. acs.orgscribd.com

Deprotection and Cleavage: The oligonucleotide is then cleaved from the support and fully deprotected under standard conditions.

This strategy is versatile, as a single precursor oligonucleotide can be divided and reacted with various amines to generate a library of different N6-alkyladenosine-modified sequences. acs.org

Table 3: Mentioned Chemical Compounds

| Compound Name | Abbreviation |

|---|---|

| N6-methyladenosine | m6A |

| N6-methyl-2'-deoxyadenosine | m6dA |

| Controlled Pore Glass | CPG |

| Trichloroacetic Acid | TCA |

| 5-(ethylthio)-1H-tetrazole | ETT |

| Dicyanoimidazole | DCI |

| Acetic Anhydride | - |

| 1-Methylimidazole | - |

| tert-Butyldimethylsilyl | TBDMS |

| 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane | - |

| 4,4'-dimethoxytrityl | DMT |

| Diisopropylethylamine | DIPEA |

| 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite | - |

| 6-chloropurine riboside | - |

| 6-methylthiopurine riboside | - |

N6 Me Racephosphoramidite in Chemical Biology and Rna Epigenetics Research

Elucidating the Role of N6-Methyladenosine in mRNA Metabolism and Regulation

The site-specific introduction of m6A into RNA sequences using N6-Me-rACEphosphoramidite has enabled detailed investigations into the multifaceted role of this modification in mRNA metabolism. By comparing the behavior of m6A-containing RNAs with their unmodified counterparts in various biochemical and cellular assays, researchers have been able to pinpoint the specific effects of this epigenetic mark.

Impact on mRNA Splicing Pathways

N6-methyladenosine has been shown to influence mRNA splicing, the process by which non-coding introns are removed from pre-mRNA to produce mature mRNA. The nuclear m6A reader protein YTHDC1 plays a crucial role in this process. Studies have demonstrated that YTHDC1 can recruit splicing factors to m6A-modified regions, thereby modulating the inclusion or exclusion of specific exons. elsevierpure.comnih.gov For example, YTHDC1 has been shown to promote the inclusion of exons by recruiting the splicing factor SRSF3 while simultaneously blocking the binding of the splicing repressor SRSF10. nih.gov The use of synthetic RNA substrates containing m6A, synthesized via this compound, has been pivotal in in vitro splicing assays to directly demonstrate the influence of this modification on splice site selection.

Influence on Polyadenylation Processes

The process of polyadenylation, which involves the addition of a poly(A) tail to the 3' end of an mRNA molecule, is critical for mRNA stability and translation. Emerging evidence suggests that m6A can influence alternative polyadenylation (APA), a mechanism that generates different mRNA isoforms with varying 3' untranslated regions (3' UTRs). These different isoforms can have distinct stabilities, localization, and translational efficiencies. While the precise mechanisms are still under investigation, it is believed that m6A readers can interact with the polyadenylation machinery to guide the selection of polyadenylation sites.

Regulation of Nuclear Export of mRNA

For an mRNA molecule to be translated into a protein, it must first be exported from the nucleus to the cytoplasm. The m6A modification has been implicated in regulating this crucial transport step. The nuclear reader protein YTHDC1 has been identified as a key player in mediating the export of m6A-containing mRNAs. researchgate.netnih.govfrontiersin.org YTHDC1 recognizes and binds to m6A-modified transcripts and facilitates their interaction with the nuclear export machinery, including the export receptor NXF1 and the adaptor protein SRSF3. researchgate.netnih.govfrontiersin.org Experiments utilizing synthetic m6A-modified RNAs have been instrumental in dissecting the molecular interactions that govern this export process. However, there is also evidence suggesting that in some contexts, m6A can lead to the nuclear retention of certain transcripts, indicating a complex and context-dependent role in mRNA localization. nih.gov

Modulation of mRNA Stability and Degradation Pathways

The stability of an mRNA molecule determines how long it remains available for translation and is a key factor in controlling gene expression. The m6A modification is a major regulator of mRNA stability, primarily through the action of the cytoplasmic reader protein YTHDF2. nih.govcam.ac.ukcornell.edu YTHDF2 selectively binds to m6A-containing mRNAs and recruits the CCR4-NOT deadenylase complex, which initiates the degradation of the transcript. cornell.edu The use of synthetic RNA probes containing m6A has been crucial in in vitro degradation assays and in studying the binding affinity and specificity of YTHDF2, thereby elucidating the mechanism by which m6A targets mRNAs for decay.

| Reader Protein | Cellular Location | Function |

| YTHDC1 | Nucleus | Regulates splicing and nuclear export |

| YTHDF1 | Cytoplasm | Promotes translation |

| YTHDF2 | Cytoplasm | Promotes mRNA degradation |

| YTHDF3 | Cytoplasm | Works with YTHDF1 to promote translation and with YTHDF2 to facilitate degradation |

| IGF2BPs | Cytoplasm | Enhance mRNA stability and translation |

| HNRNPC | Nucleus | Affects mRNA structure and splicing |

Effects on Messenger RNA Translational Efficiency

In addition to influencing mRNA stability, m6A can also directly impact the efficiency with which an mRNA is translated into a protein. The cytoplasmic reader protein YTHDF1 plays a key role in this process by enhancing the translation of m6A-modified mRNAs. YTHDF1 binds to m6A-containing transcripts and facilitates the recruitment of translation initiation factors, thereby promoting ribosome loading and protein synthesis. Studies using in vitro translation systems with synthetic m6A-modified reporter RNAs have provided direct evidence for the role of m6A in promoting translation. Another reader, YTHDF3, is thought to act in concert with YTHDF1 to enhance translation.

Investigation of N6-Methyladenosine-Mediated Gene Expression Regulatory Mechanisms

The ability to synthesize custom RNA sequences with site-specific m6A modifications using this compound has opened up new avenues for investigating the broader mechanisms of m6A-mediated gene expression regulation. By introducing these synthetic RNAs into cells or cell-free systems, researchers can study the downstream consequences of m6A at specific locations within a transcript.

This approach allows for the precise mapping of m6A-dependent protein-RNA interactions and the elucidation of how these interactions influence the various aspects of mRNA metabolism discussed above. Furthermore, the use of synthetic m6A-modified RNAs is crucial for the development and validation of new technologies for detecting and mapping m6A across the transcriptome.

Functional Characterization of m6A "Writer," "Reader," and "Eraser" Proteins Using this compound-Modified Substrates

This compound allows for the site-specific incorporation of N6-methyladenosine into synthetic RNA oligonucleotides. These precisely modified substrates are invaluable tools for in vitro biochemical and biophysical assays, enabling researchers to probe the activities and binding specificities of the proteins that regulate m6A.

The METTL3-METTL14 complex is the primary "writer" of m6A in mammalian cells. nih.gov Studies utilizing synthetic RNA substrates containing non-methylated adenosine (B11128) at specific consensus sequences have been pivotal in characterizing the enzymatic activity of this complex. By incubating the METTL3-METTL14 complex with these substrates and a methyl donor, researchers can monitor the formation of m6A, thus determining the kinetic parameters and substrate specificity of the enzyme.

Furthermore, this compound can be used to synthesize RNA substrates that already contain m6A at defined positions. These pre-methylated RNAs serve as important controls and can be used in competitive binding assays to understand how the presence of existing m6A marks might influence the deposition of subsequent modifications.

Table 1: Key Findings from in vitro Studies of METTL3-METTL14

| Feature Studied | Experimental Approach | Key Findings |

| Substrate Specificity | In vitro methylation assays with various RNA sequences. | The complex preferentially methylates RNA at a RRACH consensus sequence. |

| Catalytic Mechanism | Kinetic analysis using synthetic RNA substrates. | METTL3 is the catalytic subunit, while METTL14 provides structural support and recognizes the substrate RNA. nih.gov |

| Product Inhibition | Assays with pre-methylated RNA substrates. | The presence of m6A can influence the methylation of nearby adenosine residues. |

The "erasers" of m6A, FTO and ALKBH5, are crucial for the dynamic regulation of this RNA mark. nih.gov this compound-modified RNA oligonucleotides containing a single, site-specific m6A modification have been instrumental in characterizing the demethylation activity of these enzymes. By monitoring the removal of the methyl group from the synthetic substrate, researchers can quantify the enzymatic activity of FTO and ALKBH5. researchgate.net

These studies have revealed important functional distinctions between the two demethylases. For instance, in vitro demethylation assays have shown that FTO can also demethylate N6,2'-O-dimethyladenosine (m6Am), while ALKBH5 is more specific for m6A. nih.gov

Table 2: Comparative Analysis of FTO and ALKBH5 using m6A-modified Substrates

| Characteristic | FTO | ALKBH5 |

| Substrate Preference | m6A and m6Am | Primarily m6A nih.gov |

| Cellular Localization | Primarily nuclear | Primarily nuclear |

| Biological Roles | Energy metabolism, adipogenesis nih.gov | Spermatogenesis, mRNA export nih.gov |

The functional consequences of m6A are mediated by "reader" proteins that specifically recognize this modification. The YTH domain-containing family of proteins (YTHDF1-3, YTHDC1-2) and the IGF2BP family (IGF2BP1-3) are among the most well-characterized m6A readers. nih.govnih.gov

Synthetic RNA probes containing site-specifically incorporated m6A, enabled by this compound, are essential for studying the binding affinity and specificity of these reader proteins. Techniques such as electrophoretic mobility shift assays (EMSA), surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) rely on these precisely modified RNA substrates.

These studies have elucidated how different reader proteins can lead to distinct downstream effects. For example, YTHDF2 is known to promote the degradation of m6A-modified mRNAs, while YTHDF1 is thought to facilitate their translation. scispace.comdocumentsdelivered.com The IGF2BP proteins, in contrast, have been shown to enhance the stability and translation of their target mRNAs. nih.govresearchgate.net

Table 3: Functional Roles of m6A Reader Proteins

| Reader Protein Family | Key Members | Primary Function |

| YTH Domain | YTHDF1, YTHDF2, YTHDF3, YTHDC1, YTHDC2 | mRNA localization, splicing, stability, and translation. nih.gov |

| IGF2BP | IGF2BP1, IGF2BP2, IGF2BP3 | mRNA stability and translation. nih.gov |

Application of this compound in the Development of Methods for Mapping RNA Modifications

Accurately mapping the location of m6A across the transcriptome is crucial for understanding its regulatory functions. This compound has played a significant role in the development and validation of various m6A mapping techniques.

Synthetic RNA oligonucleotides containing m6A, generated using this compound, serve as essential standards and controls for methods designed to detect and quantify m6A. For example, in the development of antibody-based techniques like m6A-seq, these synthetic RNAs are used to validate the specificity of the anti-m6A antibody. biocompare.com They are also critical for calibrating and validating liquid chromatography-mass spectrometry (LC-MS) based methods for the absolute quantification of m6A levels in cellular RNA.

More advanced, single-nucleotide resolution mapping techniques often involve chemical derivatization or enzymatic steps that are sensitive to the presence of m6A. This compound allows for the creation of synthetic RNA templates with known m6A positions, which are indispensable for optimizing and validating these methods.

For instance, in techniques that rely on reverse transcriptase to stall or misincorporate at m6A sites, synthetic templates are used to assess the efficiency and accuracy of this process. Similarly, for methods involving chemical modification of m6A, these synthetic substrates are used to test the reaction conditions and specificity.

This compound in RNA Interference (RNAi) and siRNA Efficacy Research

The therapeutic potential of siRNAs has been historically limited by their susceptibility to degradation by nucleases and potential to trigger off-target effects and innate immune responses. Chemical modifications are employed to overcome these hurdles. The introduction of m6A via this compound has been shown to significantly impact siRNA activity. Research indicates that the effect of m6A is highly position-dependent within the siRNA duplex. nih.govnih.gov When placed strategically, it can enhance the potency of gene silencing. nih.govmdpi.com

Furthermore, N6-methylation is often combined with modifications to the ribose sugar moiety to bolster stability and efficacy. The most common sugar modifications include 2'-O-methyl (2'-OMe) and 2'-fluoro (2'-F) substitutions. nih.govmdpi.com These 2'-modifications protect the siRNA from nuclease-mediated degradation, thereby increasing its half-life in biological systems. nih.gov The synergy between N6-methylation of the adenosine base and 2'-modification of the sugar has been demonstrated to produce siRNAs with efficient gene knockdown capabilities. mdpi.comresearchgate.net For instance, siRNAs containing both m6A and 2'-F or 2'-OMe modifications have been successfully used to silence target genes in cellular models. mdpi.comnih.gov This dual-modification strategy broadens the toolkit available for designing robust and effective siRNA therapeutics. researchgate.net

Notably, studies have shown that replacing all adenosine residues in an siRNA with N6-methyladenosine can help the siRNA evade the immune response without compromising its RNAi activity. frontiersin.org This is a critical advantage, as the activation of the innate immune system is a significant side effect of dsRNA-based therapies.

| Modification Strategy | Observed Effect on siRNA Properties | Research Focus |

| N6-Methyladenosine (m6A) | Position-dependent impact on potency and selectivity; reduced off-target effects. nih.govnih.gov | Optimizing placement within the siRNA duplex to maximize efficacy. |

| 2'-Sugar Modifications (2'-O-Methyl, 2'-Fluoro) | Enhanced stability against nucleases; decreased immunogenicity. nih.govnih.gov | Improving siRNA half-life and preventing immune activation. |

| Combined m6A and 2'-Sugar Modifications | Synergistic improvement in stability and potent gene knockdown. mdpi.comresearchgate.net | Developing highly stable and effective therapeutic siRNAs. |

| Complete Adenosine to m6A Substitution | Evasion of immune response while maintaining RNAi activity. frontiersin.org | Reducing side effects of siRNA-based therapies. |

The design of chemically modified siRNAs is a multi-step process that leverages computational algorithms and empirical testing. The goal is to identify siRNA sequences that are highly effective at silencing the target gene while minimizing off-target effects. springernature.com The incorporation of m6A is a key consideration in this design process. The placement of m6A can influence which strand of the siRNA duplex is loaded into the RNA-induced silencing complex (RISC) and can reduce miRNA-like off-target effects, where the siRNA guide strand imperfectly binds to and silences unintended mRNAs. nih.gov

Researchers have successfully applied these design principles in various studies. For example, siRNAs modified with m6A in combination with sugar modifications have been effective in silencing the coagulation Factor VII gene in human hepatocarcinoma cells, demonstrating the therapeutic potential of this approach. nih.gov The design process involves selecting target sequences, often within the open reading frame (ORF) or untranslated regions (UTRs) of the target mRNA, and then systematically evaluating different modification patterns. youtube.com The availability of phosphoramidites like this compound is essential for the chemical synthesis of these custom-designed siRNAs, enabling researchers to probe gene function and develop novel therapeutic agents. researchgate.net

Research into N6-Methyladenosine's Influence on R-Loop Formation and Resolution

R-loops are three-stranded nucleic acid structures composed of an RNA-DNA hybrid and a displaced single-stranded DNA. While they play roles in normal cellular processes like transcription and DNA repair, their aberrant accumulation can threaten genome stability. nih.govnih.gov Emerging research has identified a critical role for N6-methyladenosine in the dynamic regulation of R-loops. nih.gov The proteins that write, erase, and read m6A marks are intimately involved in modulating the formation, stability, and resolution of these structures. nih.gov

The influence of m6A on R-loops appears to be bidirectional. On one hand, m6A modification of RNA within an R-loop can stabilize the structure. For example, the m6A writer protein METTL3 can catalyze m6A modification on telomeric repeat-containing RNA (TERRA), which is then recognized by the reader protein YTHDC1. researchgate.net This interaction stabilizes TERRA and promotes the formation of R-loops at telomeres, which is important for telomere stability. researchgate.net

Conversely, m6A is also critically involved in the resolution of R-loops, preventing their excessive accumulation. nih.govnih.gov The m6A reader protein YTHDF2 can bind to m6A-marked RNA within R-loops and facilitate its degradation, thereby dismantling the RNA-DNA hybrid and resolving the structure. nih.gov This dual functionality highlights a sophisticated regulatory mechanism where METTL3-mediated m6A modification orchestrates both transcription fidelity and genome stability through the differential modulation of R-loops depending on their location and context. researchgate.net Dysregulation of this m6A-R-loop axis is increasingly linked to diseases, including cancer and neurodegenerative disorders. nih.gov

| m6A-Related Protein | Role in R-Loop Regulation | Consequence of Action |

| METTL3 (m6A Writer) | Catalyzes m6A modification of RNA within R-loops. researchgate.net | Can promote R-loop formation and stabilization (e.g., at telomeres) or facilitate resolution. nih.govresearchgate.net |

| YTHDC1 (m6A Reader) | Recognizes and stabilizes m6A-modified RNA in R-loops. researchgate.net | Promotes R-loop accumulation and recruits repair factors. nih.gov |

| YTHDF2 (m6A Reader) | Binds m6A-marked RNA in R-loops. nih.gov | Facilitates degradation of the RNA component, leading to R-loop resolution. nih.gov |

Exploration of N6-Methyladenosine in Circadian Rhythm Modulation Studies

The circadian clock is an internal timekeeping mechanism that regulates a vast array of physiological and metabolic processes in a 24-hour cycle. Recent studies have uncovered a fundamental link between the epitranscriptomic modification m6A and the functioning of the circadian clock. researchgate.net Research has demonstrated that global m6A levels in RNA exhibit a robust circadian rhythm. researchgate.net

The interplay is bidirectional: the clock regulates m6A levels, and m6A modification influences the processing and stability of clock-related mRNAs, thereby modulating circadian outputs. nih.govnih.gov This regulatory loop has significant implications for metabolism. For instance, in the liver, the circadian regulator BMAL1 modifies m6A RNA methylation, which in turn impacts the processing of transcripts involved in lipid metabolism, such as PPaRα. nih.gov In plants, many genes encoding proteins involved in m6A modification are themselves under circadian control, and m6A methylation is implicated in pathways like photosynthesis and light signaling, which are closely tied to the circadian clock. mdpi.comfrontiersin.org These findings establish m6A as a key player in the post-transcriptional regulation of circadian rhythms and associated metabolic functions. nih.gov

Advanced Applications and Emerging Research Directions Enabled by N6 Me Racephosphoramidite

Development of Precision Molecular Tools for RNA Structure, Folding, and Catalysis Studies

The precise introduction of m6A into RNA sequences using N6-Me-rACEphosphoramidite is fundamental to elucidating the modification's effects on the physical and functional properties of RNA. Synthetic oligonucleotides containing m6A are indispensable tools for detailed biophysical, structural, and enzymatic studies that would be impossible with randomly modified RNA isolated from cells.

Research Findings on RNA Structure and Folding:

Studies utilizing synthetic RNA have revealed that m6A has a context-dependent impact on RNA structure and stability. Nuclear Magnetic Resonance (NMR) spectroscopy and thermodynamic analyses have shown that an m6A–Uracil pair within a double-stranded RNA helix is destabilizing compared to a standard Adenosine-Uracil pair. semanticscholar.org This destabilization arises because the methyl group on the adenosine (B11128) base forces a higher-energy conformation to maintain Watson-Crick base pairing. semanticscholar.org

Conversely, when m6A is located in an unpaired, single-stranded region, such as at the end of a helix, it significantly enhances base-stacking interactions. semanticscholar.org This increased stacking provides substantial stabilization to the local RNA structure. The dual nature of m6A—destabilizing in paired regions and stabilizing in unpaired ones—suggests it acts as a "spring-loaded" modification that can modulate RNA folding pathways and final structures. semanticscholar.org By synthesizing a series of RNA molecules with m6A at different positions, researchers can systematically map how this single modification influences complex RNA architectures like pseudoknots, hairpins, and internal loops.

| Effect of N6-methyladenosine (m6A) on RNA Structure | |

| Structural Context | Observed Effect |

| Paired Region (in a duplex) | Destabilizing (0.5–1.7 kcal/mol) |

| Unpaired Region (dangling end) | Stabilizing (enhanced base stacking) |

| Data derived from thermodynamic measurements of synthetic RNA oligonucleotides. |

Applications in RNA Catalysis (Ribozyme) Studies:

Ribozymes are RNA molecules that catalyze chemical reactions. rsc.orgnih.gov The catalytic activity of ribozymes is intimately linked to their three-dimensional structure. The strategic placement of m6A within a ribozyme's sequence using this compound allows scientists to probe the role of this modification in RNA catalysis. For instance, introducing m6A into the active site or a structurally important domain can reveal whether the modification enhances, inhibits, or alters the ribozyme's catalytic function. These studies help to understand how natural modifications might regulate the activity of endogenous ribozymes.

Integration of this compound in High-Throughput Screening Methodologies for Epitranscriptomic Modulators

The regulation of m6A levels in cells is controlled by a set of proteins: "writers" that install the mark (e.g., METTL3/14 complex), "erasers" that remove it (e.g., FTO, ALKBH5), and "readers" that bind to it to elicit a functional response (e.g., YTH-domain proteins). nih.govoup.com Dysregulation of these proteins is linked to various diseases, making them attractive therapeutic targets. nih.govnih.gov High-throughput screening (HTS) is essential for discovering small-molecule inhibitors of these modulator proteins. This compound is critical for these HTS campaigns as it enables the synthesis of the m6A-containing RNA probes that are central to the screening assays. uzh.chacs.org

HTS Assay Formats:

Several HTS-compatible assay formats have been developed that rely on synthetic RNA probes containing m6A.

Fluorescence Resonance Energy Transfer (FRET): In this setup, an m6A-containing RNA probe and an m6A reader protein are labeled with a FRET pair of fluorophores. uzh.chacs.orgnih.gov When the reader binds to the m6A on the RNA, the fluorophores are brought into proximity, generating a FRET signal. A small molecule that inhibits this interaction will disrupt the FRET signal, allowing for rapid identification of potential inhibitors. This assay can also be adapted to screen for inhibitors of writer or eraser enzymes by measuring the formation or removal of the m6A mark that enables reader binding. uzh.chacs.org

Fluorescence Polarization (FP): An m6A-modified RNA probe is labeled with a single fluorophore. nih.gov When a large reader protein binds to this relatively small probe, the tumbling rate of the complex slows down, resulting in a high FP signal. Small molecules that competitively inhibit the binding will release the RNA probe, causing it to tumble faster and leading to a low FP signal. nih.gov

Methylation-Switchable Fluorescent Probes: These are cleverly designed RNA oligonucleotides that exist in a hairpin structure, which quenches an incorporated fluorophore. The probe is designed so that the m6A modification stabilizes this quenched hairpin. nih.govucl.ac.ukrsc.org When an eraser enzyme like FTO removes the m6A mark, the hairpin unfolds to form a more stable duplex with a complementary strand, leading to a dramatic increase in fluorescence. nih.govucl.ac.uk This "turn-on" signal is ideal for HTS to find inhibitors of eraser proteins.

| High-Throughput Screening (HTS) Methodologies for Epitranscriptomic Modulators | ||

| Assay Type | Principle | Target Class |

| Homogeneous Time-Resolved FRET (HTRF) | Measures proximity between a labeled m6A-RNA probe and a labeled reader protein. | Readers, Writers, Erasers |

| Fluorescence Polarization (FP) | Measures changes in the tumbling rate of a fluorescent m6A-RNA probe upon protein binding. | Readers, Erasers |

| Methylation-Switchable Probes | Measures fluorescence activation upon a conformational change triggered by m6A removal. | Erasers |

| All listed assays depend on the availability of high-quality, site-specifically modified RNA probes synthesized using phosphoramidite (B1245037) chemistry. |

Future Trajectories in RNA Biology and Epitranscriptomics Research Utilizing Modified Nucleoside Phosphoramidites

The continued availability and development of modified phosphoramidites like this compound are propelling the field of epitranscriptomics into new and exciting territories.

Advancing Detection and Mapping:

While antibody-based methods have been instrumental in mapping m6A across the transcriptome, they have limitations in resolution and specificity. nih.gov Future methods will rely more on chemical and enzymatic approaches that can be enhanced with synthetic RNA standards. Oligonucleotides containing m6A and other modifications, synthesized using the corresponding phosphoramidites, are crucial as controls and calibrants for developing next-generation, antibody-free detection techniques and for validating results from high-throughput sequencing. nih.gov

Engineering the Epitranscriptome:

A major frontier in RNA biology is the development of tools to edit the epitranscriptome in living cells. nih.govoup.com This involves fusing RNA-modifying enzymes (writers or erasers) to programmable RNA-binding proteins, such as a deactivated CasRx protein, which can be guided to specific transcripts by a guide RNA. oup.com The synthesis of modified guide RNAs or target RNA mimics using phosphoramidites will be essential for developing, testing, and optimizing these epitranscriptome editing tools. The ability to add or remove a specific m6A mark from a single target transcript will provide unprecedented insight into its direct causal effects on gene expression and cellular function. researchgate.net

Therapeutic Development:

The insights gained from studying m6A's role in disease are paving the way for "epitranscriptomic therapeutics." nih.govresearchgate.net Modified synthetic RNAs, such as siRNAs or antisense oligonucleotides, are already used as therapeutic agents. Incorporating m6A into these therapeutic oligonucleotides could enhance their stability, efficacy, or specificity. This compound and other modified phosphoramidites are the foundational tools for synthesizing and screening these next-generation RNA-based drugs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.